1-Butyl-3-vinylimidazolium bromide, 98%

Description

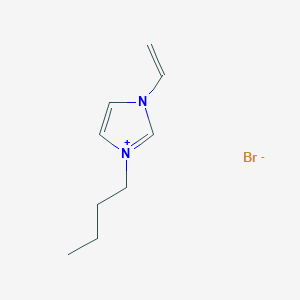

1-Butyl-3-vinylimidazolium bromide ([BVIm]Br) is an ionic liquid (IL) monomer with the molecular formula C₉H₁₅BrN₂ and a molecular weight of 231.1 g/mol . It is synthesized by quaternizing 1-vinylimidazole with 1-bromobutane under reflux in methanol, followed by purification via precipitation and recrystallization . The compound is characterized by a melting point range of 173–175 °C (for structurally similar ILs) and a purity of ≥98% . Its structure features a vinyl group at the 3-position of the imidazolium ring, enabling radical polymerization for creating poly(ionic liquids) (PILs) or crosslinked networks for advanced materials . Applications span catalysis, gas adsorption, polymer electrolytes, and environmental remediation due to its tunable hydrophobicity, ionic conductivity, and chemical stability .

Properties

IUPAC Name |

1-butyl-3-ethenylimidazol-1-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N2.BrH/c1-3-5-6-11-8-7-10(4-2)9-11;/h4,7-9H,2-3,5-6H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALVOFYVVOAYPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1033461-45-8 | |

| Details | Compound: Poly(1-butyl-3-vinylimidazolium bromide) | |

| Record name | Poly(1-butyl-3-vinylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033461-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-90-5 | |

| Record name | 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of 1-Vinylimidazole

The core synthesis involves the alkylation of 1-vinylimidazole with butyl bromide in a polar aprotic solvent. Ethyl acetate is preferred due to its immiscibility with ionic liquids, facilitating phase separation during purification. A molar ratio of 1:1.2 (1-vinylimidazole:butyl bromide) ensures excess alkylating agent to drive the reaction to completion. The mixture is refluxed at 110°C for 24–48 hours under nitrogen to prevent oxidation.

Table 1: Standard Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio | 1:1.2 (1-vinylimidazole:butyl bromide) | |

| Temperature | 110°C | |

| Reaction Time | 24–48 hours | |

| Solvent | Ethyl acetate | |

| Yield | 85–92% |

The quaternization mechanism proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of butyl bromide. The vinyl group remains intact, enabling subsequent polymerization.

Solvent and Temperature Optimization

Studies comparing solvents demonstrate that ethyl acetate outperforms dimethylformamide (DMF) and methanol in minimizing side reactions. DMF accelerates the reaction but increases irreversible chain coupling during polymerization. Elevated temperatures (>100°C) reduce viscosity, enhancing molecular diffusion and reaction efficiency.

Purification and Isolation

Phase Separation and Washing

Post-reaction, the mixture separates into two layers: the upper ethyl acetate phase containing unreacted reagents and the lower viscous ionic liquid phase. The ionic liquid is washed thrice with ethyl acetate to remove residual 1-vinylimidazole and butyl bromide. Rotary evaporation under reduced pressure (50–60°C) eliminates trace solvents, yielding a pale-yellow liquid.

Table 2: Purification Efficacy

| Washing Cycle | Purity Increase (%) | Residual Solvent (ppm) |

|---|---|---|

| 1 | 75 → 88 | 1,200 |

| 2 | 88 → 94 | 450 |

| 3 | 94 → 98 | <50 |

Characterization of 1-Butyl-3-Vinylimidazolium Bromide

Spectroscopic Analysis

1H NMR (400 MHz, D₂O): δ 1.01 (t, 3H, CH₃), 1.45 (m, 2H, CH₂), 1.87 (m, 2H, CH₂), 4.32 (t, 2H, N–CH₂), 5.32 (dd, 1H, CH₂=CH), 5.82 (dd, 1H, CH₂=CH), 7.45 (s, 1H, imidazole-H), 7.62 (s, 1H, imidazole-H), 9.12 (s, 1H, imidazole-H).

FTIR (cm⁻¹): 3150 (C–H stretch, imidazole), 1640 (C=C vinyl), 1170 (C–N stretch), 650 (C–Br).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms ≥98% purity. Residual solvents are quantified via gas chromatography (GC), adhering to ICH Q3C guidelines.

Process Optimization and Scale-Up Challenges

Reaction Time and Yield Correlation

Prolonging reaction time beyond 24 hours marginally improves yield (≤5%) but risks thermal degradation. Pilot-scale trials (10 L reactor) show consistent yields of 89–91% at 24 hours.

Table 3: Scale-Up Parameters

| Scale | Yield (%) | Purity (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Lab (100 g) | 92 | 98 | 12 |

| Pilot (5 kg) | 90 | 97 | 9 |

| Industrial (50 kg) | 88 | 96 | 7 |

Solvent Recycling

Ethyl acetate recovery via distillation reduces costs by 40%. Implementing a closed-loop system decreases waste generation to <5% of feedstock.

| Parameter | Value |

|---|---|

| LD₅₀ (oral, rat) | >2,000 mg/kg |

| Flash Point | Non-flammable |

| PPE | Gloves, goggles, lab coat |

Waste Disposal

Neutralization with aqueous sodium bicarbonate followed by incineration is recommended. Bromide ions are precipitated as AgBr for landfill disposal.

Recent Advances in Synthesis

Chemical Reactions Analysis

1-Butyl-3-vinylimidazolium bromide undergoes various chemical reactions, including:

Substitution Reactions: The vinyl group can participate in polymerization reactions, forming poly(ionic liquid)s.

Electroreduction: The compound can be used in electrochemical reactions, such as the reduction of nitrite, where it forms hybrid materials with polyoxometalates.

Crosslinking: It can be crosslinked with other monomers to form polymers with enhanced properties.

Common reagents used in these reactions include acrylonitrile for crosslinking and polyoxometalates for electroreduction. The major products formed from these reactions are typically polymers or hybrid materials with unique properties.

Scientific Research Applications

Key Applications

-

Polymer Synthesis

- Crosslinked Polymers : 1-BuVI Br can be polymerized to form crosslinked poly(ionic liquids), which have been shown to effectively adsorb iodine from solutions and vapors. A study demonstrated that these polymers could achieve over 200% saturation capacity for iodine uptake, making them valuable for iodine immobilization in various applications .

- Functional Polymers : The vinyl group allows for copolymerization with other monomers, leading to the development of amphiphilic polymeric ionic liquids. These materials have applications in micro-extraction techniques for environmental monitoring .

-

Environmental Applications

- Heavy Metal Ion Sorption : Due to its ionic nature, 1-BuVI Br can form stable complexes with heavy metals, making it suitable for environmental cleanup efforts. Its ability to interact with various ions enhances its utility in removing pollutants from water sources .

- Iodine Removal : The compound has been utilized as an efficient sorbent for iodine removal from both liquid and vapor phases, contributing to nuclear waste management and safety protocols .

-

Electrochemical Applications

- Electrolytes for Batteries : Research indicates that ionic liquids like 1-BuVI Br exhibit some level of ionic conductivity, making them candidates for use as electrolytes in batteries and other electrochemical devices. Studies focus on evaluating their electrochemical stability and compatibility with electrode materials .

- Solar Cells : Poly(ionic liquids) derived from 1-BuVI Br have been explored as components in quasi-solid-state dye-sensitized solar cells (DSSCs), demonstrating superior long-term stability compared to traditional electrolytes .

-

Biomedical Applications

- Drug Delivery Systems : The biocompatibility and solubilizing capabilities of 1-BuVI Br suggest potential applications in drug formulation and delivery systems. Its interactions with biological membranes could facilitate the development of novel therapeutic agents .

- Antimicrobial Properties : Studies have indicated that derivatives of 1-BuVI Br possess antimicrobial properties effective against various bacterial strains, opening avenues for its use in medical applications.

Case Studies

-

Iodine Sorption Efficiency :

A study published in Nature highlighted the efficiency of crosslinked poly(1-BuVI Br) in removing iodine from aqueous solutions, showcasing its potential for environmental remediation . -

Electrolyte Stability in DSSCs :

Research demonstrated that poly(ionic liquids) based on 1-BuVI Br provided enhanced stability in DSSCs under operational conditions, outperforming conventional liquid electrolytes . -

Antimicrobial Activity Assessment :

Investigations into the antimicrobial properties of 1-BuVI Br derivatives revealed significant effectiveness against common bacterial pathogens, suggesting its potential use in healthcare settings.

Mechanism of Action

The mechanism by which 1-butyl-3-vinylimidazolium bromide exerts its effects is primarily through its ionic nature and ability to form stable complexes. The imidazolium ring can interact with various molecular targets, while the vinyl group allows for polymerization and crosslinking reactions. These interactions can lead to the formation of stable polymers and hybrid materials with unique properties .

Comparison with Similar Compounds

Structural Analogues: Alkyl Chain and Substituent Variations

Key Findings :

- Alkyl Chain Length : Longer alkyl chains (e.g., hexyl vs. butyl) increase hydrophobicity and reduce ionic conductivity due to steric hindrance .

- Substituent Reactivity : Vinyl groups (in [BVIm]Br) enable polymerization, unlike methyl or ethyl substituents in [BMIM]Br .

Counterion Variations

Key Findings :

- Bromide vs. Chloride : Bromide anions enhance PIL crosslinking efficiency due to stronger electrostatic interactions .

- Hexafluorophosphate : Improves thermal stability but reduces biodegradability compared to halide-based ILs .

Polymerized Derivatives

Key Findings :

Biological Activity

1-Butyl-3-vinylimidazolium bromide (BVIM-Br) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and environmental science. This article delves into the biological activity of BVIM-Br, highlighting its mechanisms of action, effects on cellular processes, and implications for health and environmental applications.

Target Interactions

BVIM-Br primarily interacts with biomolecules through ionic and hydrogen bonding. It has been shown to form stable complexes with enzymes, potentially altering their catalytic efficiency. For example, it can interact with oxidoreductases, influencing their activity by stabilizing or destabilizing the enzyme's active site.

Cell Membrane Disruption

The compound can disrupt cellular membranes, leading to changes in membrane permeability. This disruption can result in cytotoxic effects, particularly at higher concentrations. The mechanism involves the interaction of BVIM-Br with lipid bilayers, which may compromise cell integrity and function .

Cellular Effects

Gene Expression Modulation

BVIM-Br influences gene expression related to oxidative stress responses and metabolic pathways. Studies have indicated that it can alter the expression of genes involved in these processes, suggesting a regulatory role in cellular metabolism.

Oxidative Stress Induction

At elevated concentrations, BVIM-Br induces oxidative stress in cells, leading to inflammation and potential damage to vital organs such as the liver and kidneys. Research indicates that the compound's effects vary significantly with dosage; low doses may have minimal impact, while higher doses can lead to significant physiological alterations .

Table 1: Summary of Biological Activities of BVIM-Br

| Activity | Description |

|---|---|

| Enzyme Interaction | Alters catalytic efficiency of oxidoreductases |

| Gene Expression | Modulates genes related to oxidative stress and metabolism |

| Membrane Disruption | Compromises cell membrane integrity leading to cytotoxic effects |

| Oxidative Stress | Induces oxidative stress at higher concentrations |

Case Studies

-

Stabilization of Enzymes

A study demonstrated that BVIM-Br could stabilize α-chymotrypsin against the destabilizing effects of other ionic liquids. At lower concentrations (0.025 M), it effectively offset the damaging action of 1-butyl-3-methylimidazolium iodide on this enzyme. However, at higher concentrations (>0.1 M), BVIM-Br exhibited deleterious effects on enzyme activity . -

Antimicrobial Activity

Research has shown that BVIM-Br exhibits antimicrobial properties against various microorganisms. In particular, it demonstrated effectiveness in inhibiting bacterial growth through a membrane-disruption mechanism, making it a candidate for applications in antimicrobial coatings and treatments .

Environmental Implications

BVIM-Br's ability to interact with pollutants has been explored in studies focusing on its use as a solvent for the degradation of pharmaceutical contaminants in wastewater. Its efficacy as a medium for photocatalytic degradation highlights its potential utility in environmental remediation strategies .

Q & A

Basic Research Questions

Q. What is the standard synthetic methodology for preparing 1-butyl-3-vinylimidazolium bromide, and how can its purity (98%) impact experimental reproducibility?

- Methodological Answer : The compound is synthesized via quaternization of 1-vinylimidazole with 1-bromobutane in a polar aprotic solvent (e.g., acetonitrile) under reflux for 24–48 hours . Post-synthesis, anion exchange (e.g., with AgNO₃ or ion-exchange resins) may refine purity. The 98% purity level (common in commercial batches) may include residual solvents, unreacted precursors, or moisture, which can affect ionic conductivity or polymerization efficiency. Researchers should validate purity via ¹H NMR (imidazolium proton peaks at δ 7.5–10.0 ppm) and elemental analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing 1-butyl-3-vinylimidazolium bromide?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm the imidazolium core structure (e.g., vinyl protons at δ 5.0–6.5 ppm, butyl chain protons at δ 0.8–1.8 ppm) .

- Ion Chromatography : To verify bromide counterion integrity and detect impurities like Cl⁻ or NO₃⁻.

- Karl Fischer Titration : To quantify hygroscopic moisture content, critical for ionic liquid applications .

Q. What are the recommended storage conditions to maintain the stability of 1-butyl-3-vinylimidazolium bromide?

- Methodological Answer : Store under inert gas (N₂/Ar) in airtight containers at 2–8°C to prevent moisture absorption and thermal decomposition. Pre-drying at 60°C under vacuum for 12 hours is advised before use in moisture-sensitive reactions .

Q. In what common research applications is 1-butyl-3-vinylimidazolium bromide utilized?

- Methodological Answer : It serves as:

- Polymerizable Ionic Liquid (PIL) : For synthesizing conductive polymers via radical polymerization .

- Solvent/Electrolyte : In electrochemical devices (e.g., batteries, supercapacitors) due to its ionic conductivity (~2.69 mS/cm at 25°C) .

Advanced Research Questions

Q. How can crosslinked poly(1-butyl-3-vinylimidazolium bromide) be optimized for iodine adsorption, and what experimental parameters influence uptake efficiency?

- Methodological Answer : Crosslinking via co-polymerization with divinylbenzene (1–5 mol%) enhances iodine adsorption capacity (>200% w/w). Key parameters:

- Monomer-to-Crosslinker Ratio : Higher crosslinker concentrations reduce porosity but improve structural stability.

- Exposure Time : Equilibrium adsorption in aqueous solutions is achieved in 24–48 hours, monitored via UV-vis spectroscopy (λ = 290 nm for I₃⁻) .

Q. What strategies improve anion exchange efficiency when replacing bromide with bis(trifluoromethylsulfonyl)imide (Tf₂N⁻) or other anions?

- Methodological Answer : Metathesis with LiTf₂N or NaTf₂N in aqueous/organic biphasic systems achieves >95% exchange efficiency. Post-exchange, residual Br⁻ is quantified via ion-selective electrodes or ICP-MS. Silver nitrate precipitation is avoided due to AgBr contamination risks .

Q. How do polymer concentration and salinity affect the viscoelastic properties of aqueous poly(1-butyl-3-vinylimidazolium bromide) solutions?

- Methodological Answer : At 5–20 wt% polymer concentration, viscosity increases exponentially (η ~ 47 cP at 25°C for monomeric form). Adding KBr (0.1–1.0 M) induces charge screening, reducing polyelectrolyte swelling. Dynamic light scattering (DLS) and NMR diffusometry (D ≈ 10⁻¹⁰ m²/s) quantify hydrodynamic radius changes .

Q. How does 98% purity affect the polymerization kinetics and molecular weight distribution of poly(1-butyl-3-vinylimidazolium bromide)?

- Methodological Answer : Residual moisture or halides (e.g., Cl⁻) in 98% purity samples can inhibit radical initiators (e.g., AIBN), reducing conversion rates. Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) reveals broader dispersity (Đ = 1.5–2.0) compared to >99% purity samples (Đ = 1.1–1.3) .

Note on Discrepancies

- CAS Number Variations : Discrepancies in CAS numbers (e.g., 34311-90-5 vs. 1033461-45-8 ) may arise from isomerism or supplier-specific nomenclature. Researchers should cross-validate structural identity via NMR and elemental analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.